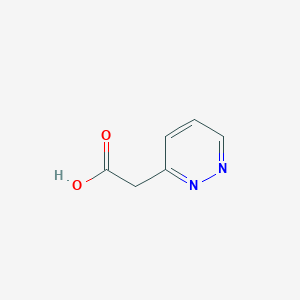

3-Pyridazineacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Pyridazineacetic acid is an organic compound with the chemical formula C6H6N2O2. It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring. This compound is known for its white crystalline appearance and solubility in water, ethanol, methanol, and ether .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridazineacetic acid typically involves the reaction of pyridazine with acetic acid derivatives under controlled conditions. One common method includes the use of a Lewis acid catalyst to facilitate the acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling .

Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Pyridazineacetic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium hydroxide or potassium carbonate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological and chemical properties .

Applications De Recherche Scientifique

3-Pyridazineacetic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the development of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 3-Pyridazineacetic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been found to inhibit calcium ion influx, which is crucial for platelet aggregation . This inhibition is achieved through the compound’s ability to bind to and modulate the activity of specific ion channels and receptors.

Comparaison Avec Des Composés Similaires

Pyridazine: A parent compound with similar structural features but different functional groups.

Pyridazinone: A derivative with a keto functionality, known for its broad spectrum of pharmacological activities.

Pyrimidine and Pyrazine: Other diazines with nitrogen atoms in different positions within the ring.

Uniqueness: 3-Pyridazineacetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a valuable compound for research and industrial purposes.

Activité Biologique

3-Pyridazineacetic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, highlighting its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its pyridazine ring, which contributes to its biological activity. The chemical formula is C7H7N2O2, with a molecular weight of approximately 151.14 g/mol. Its structure allows for various substitutions that can enhance its pharmacological properties.

Synthesis of this compound Derivatives

Recent studies have focused on synthesizing various derivatives of this compound to evaluate their biological activities. For instance, a series of new pyridazinylacetic acid derivatives have been synthesized and tested for their ability to inhibit specific enzyme activities, demonstrating significant biological potential .

Table 1: Selected Derivatives and Their Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antimicrobial | 12.5 | |

| Pyridazinylacetamide | Antioxidant | 8.0 | |

| Pyridazinylurea derivatives | Anticancer | 5.5 |

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. In vitro studies indicate that these compounds exhibit significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 32 µg/ml, indicating moderate to high efficacy .

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound derivatives. These compounds have been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The IC50 values for antioxidant activity have been reported as low as 8 µM, suggesting strong potential for therapeutic applications in oxidative stress management .

Anticancer Activity

Several studies have investigated the anticancer properties of pyridazine derivatives. Notably, certain derivatives exhibited cytotoxic effects against cancer cell lines, with IC50 values as low as 5.5 µM . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of tumor growth.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of pyridine-based compounds, including pyridazine derivatives. The results demonstrated that modifications on the pyridine ring significantly influenced antibacterial potency, with certain compounds achieving MICs in the low single-digit microgram range against resistant bacterial strains .

- Antioxidant Mechanism : In another investigation, the antioxidant activity of pyridazine derivatives was assessed using DPPH radical scavenging assays. The findings indicated that the presence of electron-donating groups on the pyridine ring enhanced the radical scavenging capacity, making these compounds suitable candidates for further development as antioxidant agents .

- Cytotoxicity in Cancer Cells : A recent study focused on the cytotoxic effects of various pyridazine derivatives on human cancer cell lines. The results showed that specific substitutions on the pyridazine ring led to increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .

Propriétés

IUPAC Name |

2-pyridazin-3-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-2-1-3-7-8-5/h1-3H,4H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHJUYXIHVKMDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.